molecular formula C7H6ClNO3S B13874827 Ethyl 4-chloro-5-formyl-1,3-thiazole-2-carboxylate

Ethyl 4-chloro-5-formyl-1,3-thiazole-2-carboxylate

Cat. No.: B13874827
M. Wt: 219.65 g/mol
InChI Key: BNWGUGPZANTXAN-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-formyl-1,3-thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a formyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-5-formyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-chloro-5-formylthiazole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the ester linkage.

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases overall yield. The reaction is typically conducted under controlled temperature and pressure conditions to ensure high purity and yield.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-chloro-5-formyl-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-formyl-1,3-thiazole-2-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, which can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: A compound with similar structural features but different substituents, used in the synthesis of pharmaceuticals.

    2,4-Disubstituted thiazoles: A class of compounds with various biological activities, including antibacterial and antifungal properties.

Uniqueness: Ethyl 4-chloro-5-formyl-1,3-thiazole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl and a chloro group on the thiazole ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C7H6ClNO3S

Molecular Weight

219.65 g/mol

IUPAC Name

ethyl 4-chloro-5-formyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C7H6ClNO3S/c1-2-12-7(11)6-9-5(8)4(3-10)13-6/h3H,2H2,1H3

InChI Key

BNWGUGPZANTXAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C=O)Cl

Origin of Product

United States

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